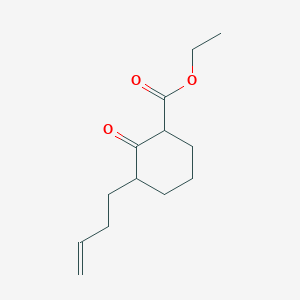
Ethyl 3-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring, an ester functional group, and an alkene side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of a cyclohexanone derivative with an appropriate alkyl halide, followed by esterification with ethanol under acidic conditions. The reaction conditions often require the use of a strong base, such as sodium hydride, to deprotonate the cyclohexanone and facilitate the alkylation step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Ethyl 3-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The alkene side chain can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.
Reduction: The carbonyl group in the cyclohexane ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), osmium tetroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, thioesters
科学研究应用
Ethyl 3-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Ethyl 3-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The ester and carbonyl groups in the molecule can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function.
相似化合物的比较
Ethyl 3-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-oxocyclohexane-1-carboxylate: Lacks the alkene side chain, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in physical properties and reactivity.
Cyclohexanone derivatives: Compounds with similar cyclohexane ring structures but different functional groups, affecting their chemical behavior and applications.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
生物活性
Ethyl 3-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate, also known by its IUPAC name, is an organic compound with a complex structure that includes a cyclohexane ring, a carboxylate ester functional group, and an allylic butenyl side chain. This unique structure contributes to its biological activity and potential applications in various fields, including pharmaceuticals and organic synthesis.
The molecular formula of this compound is C13H20O3, with a molecular weight of approximately 224.30 g/mol. Its structural features are significant for understanding its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 61771-76-4 |
| Molecular Formula | C13H20O3 |
| Molecular Weight | 224.30 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in biological systems. It may function as an inhibitor or activator, influencing various biochemical pathways. The exact mechanism of action remains to be fully elucidated but is believed to involve the compound's structural features facilitating binding to molecular targets.
Antioxidant Activity
Research has indicated potential antioxidant properties of compounds similar to this compound. Antioxidants play a crucial role in neutralizing free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. Studies on related compounds have shown that they can exhibit significant radical scavenging activity, suggesting a possible avenue for further exploration regarding this compound's antioxidant capabilities .
Enzyme Inhibition Studies
Preliminary studies suggest that derivatives of this compound may inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structural motifs have been shown to affect enzyme kinetics, leading to altered metabolic rates in vitro . These findings indicate the potential for developing this compound as a therapeutic agent targeting specific enzymatic functions.
Case Studies and Research Findings
Several research studies have explored the biological effects of structurally related compounds:
- Antioxidant Activity : A study demonstrated that derivatives of cyclohexene carboxylates exhibited significant antioxidant properties when tested against various free radical species. The structural similarities suggest that this compound may possess similar activities .
- Enzyme Interaction : Research focusing on enzyme-substrate interactions revealed that compounds with similar functional groups could modulate enzyme activity, indicating the potential for this compound to influence metabolic pathways through enzyme inhibition or activation .
属性
CAS 编号 |
127230-66-4 |
|---|---|
分子式 |
C13H20O3 |
分子量 |
224.30 g/mol |
IUPAC 名称 |
ethyl 3-but-3-enyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H20O3/c1-3-5-7-10-8-6-9-11(12(10)14)13(15)16-4-2/h3,10-11H,1,4-9H2,2H3 |
InChI 键 |
NBWDGGPAJJEMLO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCCC(C1=O)CCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















